molecular formula C7H10ClN3O B2859355 2-chloro-N-(2-methoxyethyl)pyrimidin-4-amine CAS No. 1224600-39-8

2-chloro-N-(2-methoxyethyl)pyrimidin-4-amine

Cat. No.: B2859355
CAS No.: 1224600-39-8
M. Wt: 187.63
InChI Key: CBGPQFOKFNIGIL-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methoxyethyl)pyrimidin-4-amine ( 1224600-39-8) is a synthetic pyrimidine derivative of significant interest in medicinal chemistry and anticancer research. This compound, with the molecular formula C7H10ClN3O and a molecular weight of 187.63 g/mol, serves as a key chemical intermediate and a privileged scaffold in the design of novel therapeutic agents . Pyrimidine derivatives are extensively investigated for their diverse pharmacological activities, including potent anti-cancer properties . This compound features a chloro-pyrimidine core, a structure known for its role in inhibiting molecular targets such as anoctamin 1 (ANO1), a calcium-activated chloride channel overexpressed in various human malignant tumors, including those of the head, neck, and breast . Research indicates that small-molecule inhibitors based on the pyrimidine scaffold can exhibit dose-dependent ANO1 blockade and demonstrate more potent anti-proliferative effects in cancer cell lines with high ANO1 expression . The compound's structure, characterized by the SMILES code COCCNC1=NC(Cl)=NC=C1, makes it a versatile building block for further structure-activity relationship (SAR) studies and the development of potential drug candidates with optimized drug-like properties . This product is provided for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-chloro-N-(2-methoxyethyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-12-5-4-9-6-2-3-10-7(8)11-6/h2-3H,4-5H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGPQFOKFNIGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloropyrimidine with 2-methoxyethylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of 2-chloro-N-(2-methoxyethyl)pyrimidin-4-amine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methoxyethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methoxyethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The chlorine atom and the methoxyethyl group play crucial roles in its binding affinity and activity. The compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and targets depend on the specific application and the structure of the compound it interacts with.

Comparison with Similar Compounds

Key Observations :

  • The 2-methoxyethyl group in the target compound reduces lipophilicity (lower XLogP3) compared to aromatic (e.g., methylthiophenyl) or alicyclic (e.g., cyclopropylmethyl) substituents, improving aqueous solubility .
  • Bulky substituents like cyclopropylmethyl may enhance metabolic stability but reduce membrane permeability .

Key Observations :

  • CPR3/CPR4 demonstrate potent dual protein degradation, highlighting the pyrazole substituent's role in PROTAC design .
  • The methoxyethyl group in the target compound may optimize pharmacokinetics (e.g., solubility) but lacks documented target engagement compared to analogs like CPR3 .

Biological Activity

2-Chloro-N-(2-methoxyethyl)pyrimidin-4-amine is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique chemical structure that includes a chlorine atom and a methoxyethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-inflammatory applications.

The synthesis of this compound typically involves nucleophilic substitution reactions. A common method includes the reaction of 2-chloro-4-methylpyrimidine with 2-methoxyethylamine in the presence of a base such as triethylamine, often requiring heating to facilitate the substitution process. The molecular structure can be summarized as follows:

Property Details
Molecular FormulaC₇H₈ClN₃O
Molecular Weight177.61 g/mol
StructurePyrimidine ring with Cl and OCH₂CH₃ substituents

Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-cancer activity. It has been shown to inhibit specific kinases involved in cell proliferation, similar to other pyrimidine derivatives that target cancer pathways.

Case Study:
In a study evaluating various pyrimidine derivatives, this compound was found to significantly reduce cell viability in cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutics. The mechanism of action appears to involve the inhibition of tumor growth by disrupting signaling pathways essential for cancer cell survival.

Anti-Fungal Activity

The compound also exhibits notable anti-fungal properties, making it a candidate for treating fungal infections. In vitro studies have shown effective inhibition against various fungal strains, indicating its potential as an anti-fungal agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. Modifications to the pyrimidine ring or substituents can enhance or diminish its activity. For instance, variations in the methoxyethyl group have been explored to optimize potency against specific targets.

The mechanism by which this compound exerts its biological effects involves interaction with various enzymes and receptors. It is believed that the compound may inhibit kinases critical for cell signaling, thereby affecting processes such as proliferation and apoptosis in cancer cells .

Research Findings

Recent studies have expanded on the biological profile of this compound:

Study Findings
Anti-Cancer EfficacySignificant reduction in viability of cancer cell lines (IC50 values ≤ 10 µM)
Anti-Fungal ActivityEffective against Candida species with minimum inhibitory concentrations (MICs) < 5 µg/mL
SAR AnalysisModifications to substituents enhanced biological potency; optimal configurations identified

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-(2-methoxyethyl)pyrimidin-4-amine, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 2,4-dichloropyrimidine with 2-methoxyethylamine in the presence of a base like N,N-diisopropylethylamine (DIPEA) under inert conditions (argon or nitrogen). Microwave-assisted synthesis (80–100°C, 3–6 hours) in solvents like 1,4-dioxane improves reaction efficiency and yield . Optimization may include adjusting stoichiometry (e.g., 1:1.2 molar ratio of dichloropyrimidine to amine) and monitoring reaction progress via thin-layer chromatography (TLC).

Q. How should this compound be purified, and what analytical techniques validate purity?

Methodological Answer: Post-synthesis purification is achieved via flash column chromatography using silica gel and gradients of ethyl acetate/hexane (e.g., 30–50% ethyl acetate). Analytical validation includes:

  • NMR Spectroscopy : Confirm structure via characteristic peaks (e.g., pyrimidine ring protons at δ 8.1–8.3 ppm, methoxyethyl group at δ 3.4–3.6 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) with reversed-phase C18 columns and acetonitrile/water mobile phases .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 214.6 [M+H]+) .

Q. What crystallographic methods are used to determine the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystallization : Slow evaporation from ethanol/dichloromethane mixtures.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.
  • Refinement : Employ the SHELX suite (SHELXL for refinement) to resolve hydrogen-bonding networks and torsional angles . For example, intramolecular N–H⋯N bonds (e.g., 2.8–3.0 Å) stabilize the structure .

Advanced Research Questions

Q. How do substituent modifications influence the biological activity of this compound?

Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:

  • Chloro Group : Critical for enzyme inhibition (e.g., acetyl-CoA carboxylase) by enhancing electrophilicity. Replacement with methoxy reduces potency .
  • Methoxyethyl Side Chain : Improves solubility and bioavailability. Bulky substituents (e.g., naphthyl) increase steric hindrance, reducing target binding .
    Experimental Design : Synthesize analogs (e.g., 2-fluoro or 2-methyl variants) and compare IC₅₀ values in enzyme inhibition assays. Use molecular docking (AutoDock Vina) to predict binding modes .

Q. What experimental approaches elucidate interactions between this compound and biological targets?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure inhibition of acetyl-CoA carboxylase via spectrophotometric NADPH depletion rates (λ = 340 nm) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Surface Plasmon Resonance (SPR) : Monitor real-time interactions using immobilized enzyme on sensor chips .

Q. How does the compound’s stability vary under experimental conditions, and how can degradation be mitigated?

Methodological Answer:

  • Stability : The compound is stable at −20°C in desiccated form but degrades under UV light or prolonged heat (>40°C).
  • Mitigation : Store in amber vials with molecular sieves. Use inert solvents (e.g., DMSO) for stock solutions and avoid repeated freeze-thaw cycles .
  • Degradation Analysis : Monitor via LC-MS for byproducts (e.g., dechlorinated derivatives at m/z 178.5 [M+H]+) .

Q. What computational strategies predict the compound’s binding modes with enzymes?

Methodological Answer:

  • Molecular Docking : Use software like Schrödinger Maestro or GOLD to dock the compound into enzyme active sites (e.g., acetyl-CoA carboxylase PDB: 3TWH). Key interactions include hydrogen bonds with Arg133 and hydrophobic contacts with Leu154 .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and residue flexibility .

Q. How do hydrogen-bonding patterns in the crystal structure affect its physicochemical properties?

Methodological Answer: SCXRD reveals intermolecular N–H⋯Cl (3.1 Å) and C–H⋯O (2.9 Å) bonds, which:

  • Enhance thermal stability (melting point >150°C).
  • Influence solubility via polar surface area (PSA ≈ 38 Ų) .
  • Guide co-crystallization with co-formers (e.g., succinic acid) for improved bioavailability .

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